molecular formula C27H16N2O9 B14916563 4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate)

4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate)

Cat. No.: B14916563
M. Wt: 512.4 g/mol
InChI Key: XBSXDGWAFIVHLW-UHFFFAOYSA-N
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Description

4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) is an organic compound with the molecular formula C27H16N2O9 and a molecular weight of 512.42 g/mol . This compound is characterized by its complex aromatic structure, which includes benzoyl, phenylene, and nitrobenzoate groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) typically involves multiple steps, including nitration, acylation, and esterification reactions. The process begins with the nitration of benzene to form nitrobenzene, followed by Friedel-Crafts acylation to introduce the benzoyl group. The final step involves esterification with 4-nitrobenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) is utilized in various scientific research fields, including:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the benzoyl and phenylene groups can interact with aromatic residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-1,3-phenylene bis(4-nitrobenzoate) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific investigations .

Properties

Molecular Formula

C27H16N2O9

Molecular Weight

512.4 g/mol

IUPAC Name

[4-benzoyl-3-(4-nitrobenzoyl)oxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C27H16N2O9/c30-25(17-4-2-1-3-5-17)23-15-14-22(37-26(31)18-6-10-20(11-7-18)28(33)34)16-24(23)38-27(32)19-8-12-21(13-9-19)29(35)36/h1-16H

InChI Key

XBSXDGWAFIVHLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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